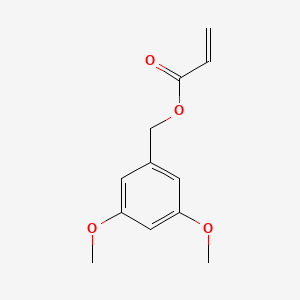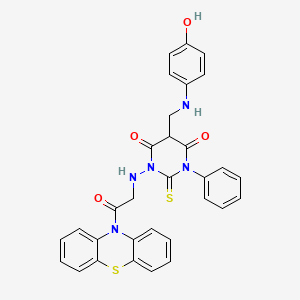![molecular formula C24H47NO4 B14286242 Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate CAS No. 137917-39-6](/img/structure/B14286242.png)
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate is a complex organic compound that features an oxazolidine ring. This compound is notable for its unique structure, which combines a long-chain fatty acid ester with an oxazolidine moiety. The presence of the oxazolidine ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate typically involves the reaction of 12-hydroxyoctadecanoic acid with 4,4-dimethyl-1,3-oxazolidine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The esterification process is usually carried out using methanol as the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying lipid-protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate exerts its effects involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 2-Oxazolidinone
- 4-Methyl-1,3-oxazolidin-2-one
Uniqueness
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate is unique due to its combination of an oxazolidine ring with a long-chain fatty acid ester. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Propiedades
Número CAS |
137917-39-6 |
|---|---|
Fórmula molecular |
C24H47NO4 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-yl)oxy]octadecanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-14-17-22(29-25-21-28-20-24(25,2)3)18-15-12-10-8-9-11-13-16-19-23(26)27-4/h22H,5-21H2,1-4H3 |
Clave InChI |
DBFDNDUNBHXGIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OC)ON1COCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


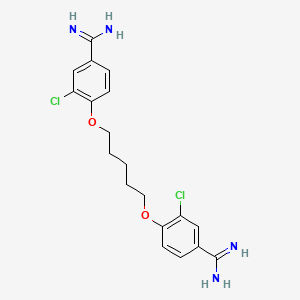
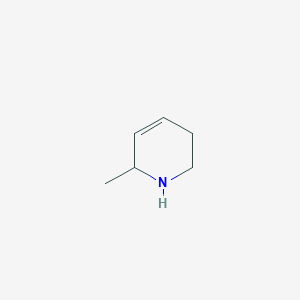
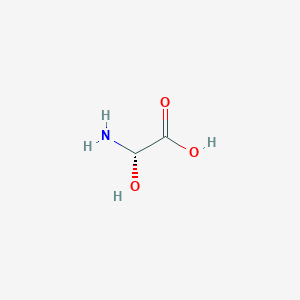
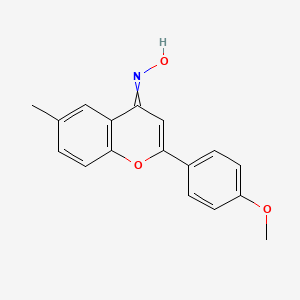
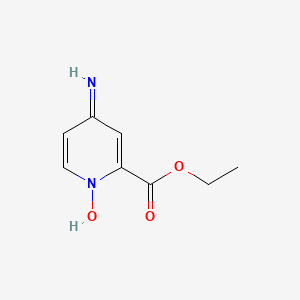
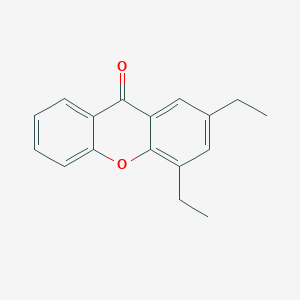

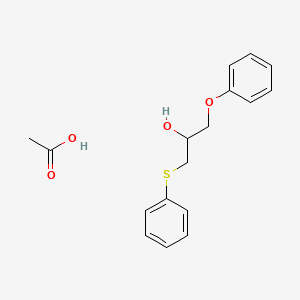
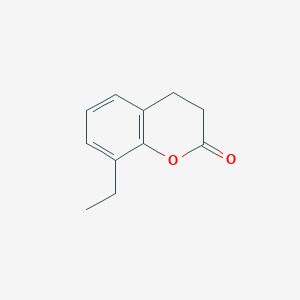
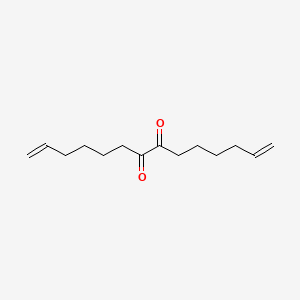
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

